4-({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the 3,4-Dimethoxyphenyl Group:
Acetylation: The acetyl group is introduced via acetylation, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Formation of the Benzamide Group: The final step involves the coupling of the thiazole derivative with 4-aminobenzamide, usually facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 4-({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its interactions with specific enzymes and receptors could lead to new treatments for various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and benzamide group allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 4-({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzoic acid
- 4-({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzylamine
- 4-({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzyl alcohol
Uniqueness
What sets 4-({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide apart is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both the thiazole ring and the benzamide group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile and valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C20H19N3O4S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-[[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]benzamide |
InChI |
InChI=1S/C20H19N3O4S/c1-26-16-8-5-13(9-17(16)27-2)20-23-15(11-28-20)10-18(24)22-14-6-3-12(4-7-14)19(21)25/h3-9,11H,10H2,1-2H3,(H2,21,25)(H,22,24) |
InChI Key |
PYBRBLDFZWZRMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.